![molecular formula C13H24N2O2 B3020151 tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 2035072-26-3](/img/structure/B3020151.png)
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and a cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole core. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the octahydropyrrolo[3,4-c]pyrrole core. This core is then functionalized with tert-butyl and dimethyl groups under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- tert-Butyl trans-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to differences in their chemical properties and reactivity. The unique structure of this compound makes it particularly valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFBBPHTKSLXPH-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@]1(CN(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932812-82-2 |
Source


|
| Record name | tert-butyl rac-(3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
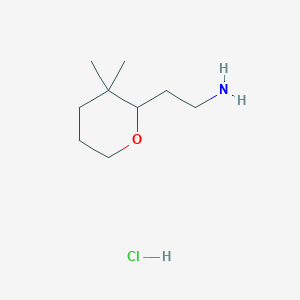
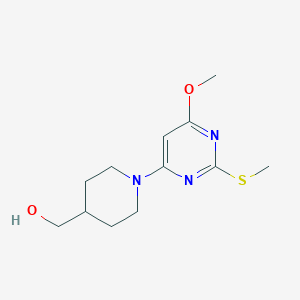
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
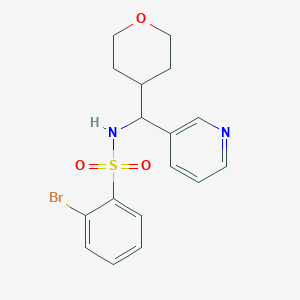
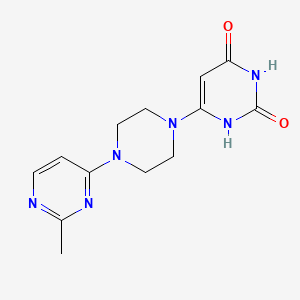
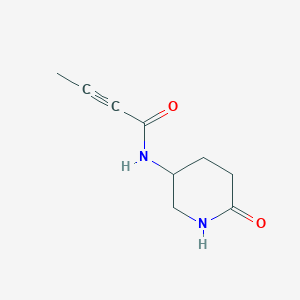
![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)
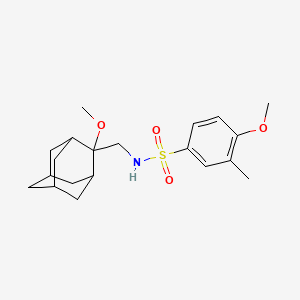
![2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3020084.png)
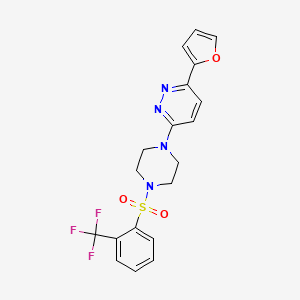
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)
![2,4-dichloro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3020090.png)
